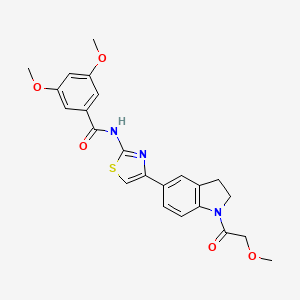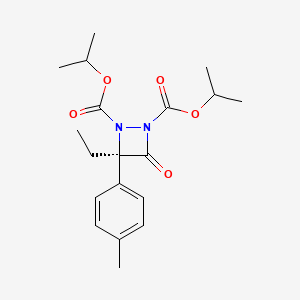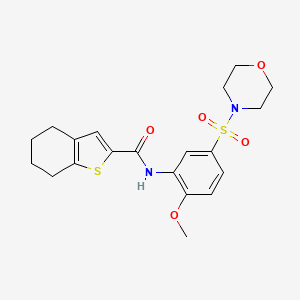
5-Bromo-2-(4-(tert-butyl)benzamido)-4-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML205 is a small molecule drug that has been identified as a kinase inhibitorThe compound was initially developed by the University of Pittsburgh and is currently in the preclinical stage of research .
Analyse Des Réactions Chimiques
ML205 undergoes various chemical reactions, including:
Oxidation: ML205 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: ML205 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while substitution reactions may result in products with different functional groups.
Applications De Recherche Scientifique
ML205 has several scientific research applications, including:
Chemistry: ML205 is used as a tool compound to study kinase inhibition and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of kinases in cellular processes and disease mechanisms.
Medicine: ML205 is being explored for its potential therapeutic effects in treating infectious diseases like African trypanosomiasis.
Industry: The compound may have applications in the development of new drugs and therapeutic agents targeting kinases.
Mécanisme D'action
ML205 exerts its effects by inhibiting specific kinases involved in disease pathways. The molecular targets of ML205 include hexokinase enzymes from kinetoplastid protozoa, such as Trypanosoma brucei and Leishmania major . By inhibiting these enzymes, ML205 disrupts the glycolytic pathway, which is essential for the energy metabolism of these parasites. This inhibition leads to the death of the parasites and provides a potential therapeutic approach for treating diseases like African trypanosomiasis.
Comparaison Avec Des Composés Similaires
ML205 can be compared with other kinase inhibitors, such as:
ML204: Another kinase inhibitor with a similar mechanism of action but different selectivity and potency.
PD037862: An analog of ML205 with similar structural features and biological activity.
Unique Features: ML205 is unique in its specific inhibition of kinetoplastid hexokinase enzymes, making it a promising candidate for treating diseases caused by these parasites.
References
Propriétés
Formule moléculaire |
C18H17BrClNO3 |
|---|---|
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
5-bromo-2-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C18H17BrClNO3/c1-18(2,3)11-6-4-10(5-7-11)16(22)21-15-9-14(20)13(19)8-12(15)17(23)24/h4-9H,1-3H3,(H,21,22)(H,23,24) |
Clé InChI |
LWAMRPSNUXYBFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B10763850.png)



![(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide](/img/structure/B10763886.png)
![8-(2-oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B10763893.png)
![1-[2-[[(2-Chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B10763897.png)
![N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B10763903.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine](/img/structure/B10763907.png)
![2-[3-(3-Methoxyphenyl)-1-indazolyl]acetic acid methyl ester](/img/structure/B10763908.png)
![1-[5-[4-(Methylthio)phenyl]-2-thiazolyl]-4-piperidinecarboxamide](/img/structure/B10763924.png)
![N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B10763939.png)

![2-(4-morpholinyl)-N-[(4-nitro-1H-benzimidazol-2-yl)methyl]-9-(3-thiophenyl)-6-purinamine](/img/structure/B10763949.png)